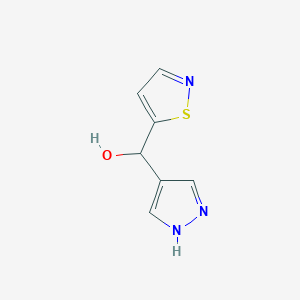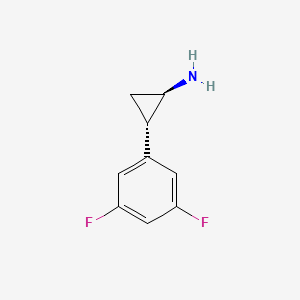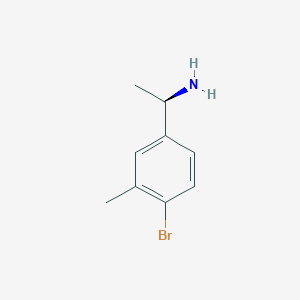![molecular formula C20H16BrClNO2- B13056733 (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13056733.png)
(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a chlorophenyl group, and a cyclopropyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its structural features make it a valuable tool for investigating binding affinities and mechanisms of action.
Medicine
In medicine, this compound may have potential therapeutic applications. Researchers are exploring its use as a lead compound for developing new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its reactivity and structural features make it suitable for applications in the fields of polymers, coatings, and electronics.
Wirkmechanismus
The mechanism of action of (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3-nitrobenzoate
- (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate
Uniqueness
Compared to similar compounds, (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate is unique due to its specific combination of bromophenyl and chlorophenyl groups, as well as the presence of a cyclopropyl ring
Eigenschaften
Molekularformel |
C20H16BrClNO2- |
|---|---|
Molekulargewicht |
417.7 g/mol |
IUPAC-Name |
1-[[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]amino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H17BrClNO2/c21-14-5-1-13(2-6-14)18(23-20(9-10-20)19(24)25)17-11-16(17)12-3-7-15(22)8-4-12/h1-8,16-17H,9-11H2,(H,24,25)/p-1 |
InChI-Schlüssel |
YKXUGYSINCCLFZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC1(C(=O)[O-])N=C(C2CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


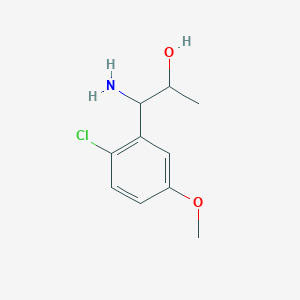
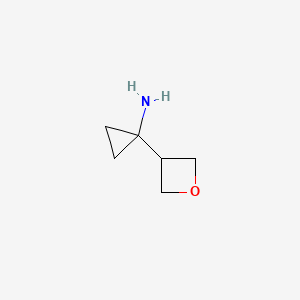

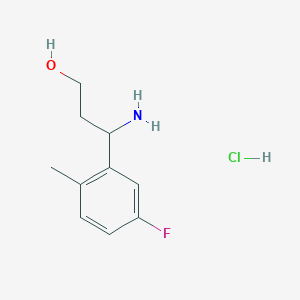

![4-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13056685.png)
![(2R,4S,5R)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13056692.png)
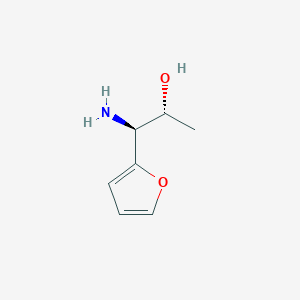
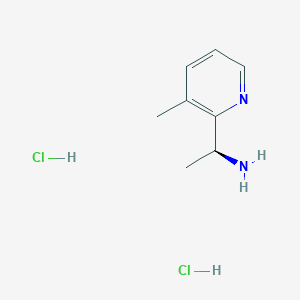
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylbenzoate](/img/structure/B13056708.png)

